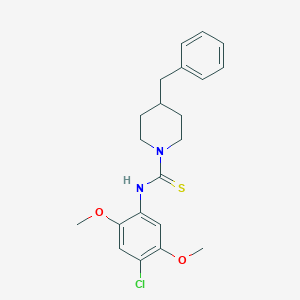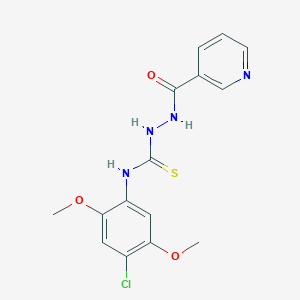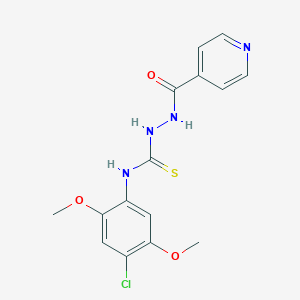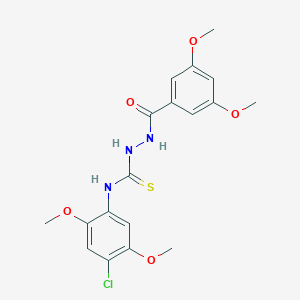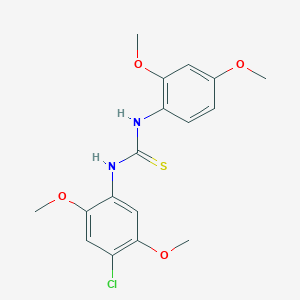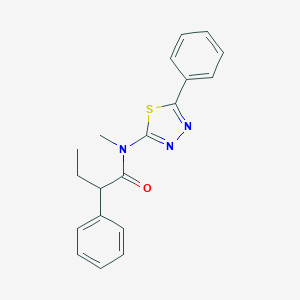
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MPPTB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPPTB is a thiadiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the activity of GABA receptors and inhibit the activity of glutamate receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects in animal models. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic effects. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, including the development of new drugs based on its structure, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide on the brain and to investigate its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using different methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a base, such as sodium hydroxide. Multi-step synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide to form N-methyl-2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide, which is then reacted with phenyl isothiocyanate to form N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. Microwave-assisted synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a solvent and a catalyst under microwave irradiation.
Applications De Recherche Scientifique
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have anticonvulsant, analgesic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
Propriétés
Nom du produit |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
|---|---|
Formule moléculaire |
C19H19N3OS |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3OS/c1-3-16(14-10-6-4-7-11-14)18(23)22(2)19-21-20-17(24-19)15-12-8-5-9-13-15/h4-13,16H,3H2,1-2H3 |
Clé InChI |
IUSDZMBLIQWQBF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



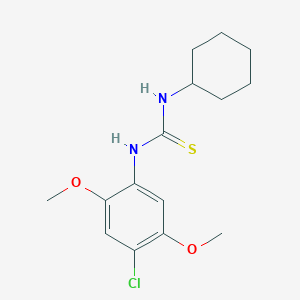


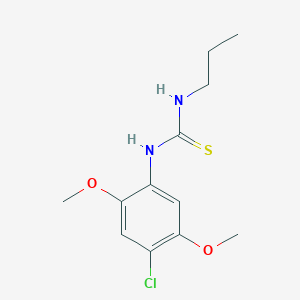
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
